Ethyl 2-amino-5-methyl-4-propylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-5-methyl-4-propylthiophene-3-carboxylate is a heterocyclic compound containing a thiophene ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including ethyl 2-amino-5-methyl-4-propylthiophene-3-carboxylate, can be achieved through various methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Gewald reaction is scalable and can be adapted for industrial production with appropriate modifications to reaction parameters and purification techniques .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-5-methyl-4-propylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., alkyl halides).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
Ethyl 2-amino-5-methyl-4-propylthiophene-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-methyl-4-propylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets involved can vary based on the specific biological activity being investigated .
Comparison with Similar Compounds
Properties
IUPAC Name |
ethyl 2-amino-5-methyl-4-propylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-4-6-8-7(3)15-10(12)9(8)11(13)14-5-2/h4-6,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRFPSLYIKSWTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SC(=C1C(=O)OCC)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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